6-Chloro-2-cyclopropylpyrimidine-4-carbonitrile

Description

Core Molecular Architecture

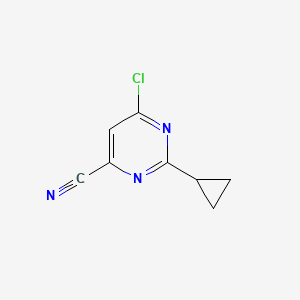

6-Chloro-2-cyclopropylpyrimidine-4-carbonitrile (C₈H₆ClN₃) is a heterocyclic compound featuring a pyrimidine ring substituted with three distinct functional groups: a chlorine atom at position 6, a cyclopropyl group at position 2, and a nitrile moiety at position 4. The molecular weight is 179.6 g/mol, and its planar pyrimidine core adopts a rigid geometry due to aromatic conjugation.

Table 1: Core Molecular Properties

| Property | Value |

|---|---|

| Molecular formula | C₈H₆ClN₃ |

| Molecular weight | 179.6 g/mol |

| Ring system | Pyrimidine (6-membered) |

| Substituent positions | 2 (cyclopropyl), 4 (nitrile), 6 (chlorine) |

The chlorine atom introduces electronegativity, while the cyclopropyl and nitrile groups contribute steric and electronic complexity.

Pyrimidine Ring Substitution Patterns

The substitution pattern on the pyrimidine ring significantly influences electronic distribution and reactivity. Key features include:

- Position 6 (Chlorine) : The electron-withdrawing chlorine atom reduces electron density at the ring’s meta positions, enhancing electrophilic substitution resistance.

- Position 2 (Cyclopropyl) : The cyclopropyl group donates electrons via hyperconjugation, creating a localized electron-rich region that stabilizes adjacent electrophilic sites.

- Position 4 (Nitrile) : The nitrile’s strong electron-withdrawing effect polarizes the ring, increasing susceptibility to nucleophilic attack at position 5.

Table 2: Substituent Electronic Effects

| Position | Group | Electronic Effect | Impact on Reactivity |

|---|---|---|---|

| 2 | Cyclopropyl | Electron-donating (hyperconjugation) | Stabilizes cationic intermediates |

| 4 | Nitrile | Electron-withdrawing (-I effect) | Activates ring for nucleophilic substitution |

| 6 | Chlorine | Electron-withdrawing (-I effect) | Deactivates meta positions |

Substituent interactions create a polarized electronic landscape, critical for applications in catalysis and medicinal chemistry.

Cyclopropyl Group Stereochemistry and Electronic Effects

The cyclopropyl group adopts a non-planar, strained geometry with bond angles of approximately 60°, inducing significant ring strain. This strain enhances reactivity, enabling participation in:

- Conjugative electron donation : The cyclopropyl group’s Walsh orbitals overlap with the pyrimidine ring’s π-system, stabilizing transition states in electrophilic reactions.

- Steric hindrance : The three-membered ring’s spatial bulk directs regioselectivity in substitution reactions, favoring para positions relative to itself.

Key Observations :

X-ray Crystallography and Conformational Analysis

Single-crystal X-ray diffraction studies of related compounds (e.g., 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline) reveal:

- Monoclinic crystal system with space group P2₁/c.

- Unit cell parameters : a = 13.848 Å, b = 5.053 Å, c = 18.048 Å, β = 107.5°.

- Dihedral angle : 88.8° between pyrimidine and cyclopropyl planes, indicating near-perpendicular orientation.

Conformational Highlights :

- The nitrile group lies coplanar with the pyrimidine ring, maximizing conjugation.

- Chlorine and cyclopropyl substituents induce minimal distortion due to their opposing electronic effects.

Table 4: Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell volume | 1,204.5 ų |

| Z (molecules/unit cell) | 4 |

These structural insights validate computational models and guide synthetic optimization.

Properties

IUPAC Name |

6-chloro-2-cyclopropylpyrimidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-7-3-6(4-10)11-8(12-7)5-1-2-5/h3,5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHOQUWHDFDZRRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=N2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidine Ring Functionalization and Chlorination

A relevant example from patent literature describes a three-step preparation method for 2-chloro-4,6-dimethoxypyrimidine, which shares the pyrimidine chlorination chemistry applicable to 6-chloro derivatives. The method involves:

- Salt forming reaction: Using malononitrile in a composite solvent mixture, reacting with anhydrous hydrogen chloride under pressure and controlled temperature (-25 to 120 °C) to form a dihydrochloride salt intermediate.

- Cyanamide reaction: Treatment of the salt with aqueous potassium hydroxide and cyanamide solution at room temperature to generate an amino-cyano intermediate.

- Condensation reaction: Catalytic condensation under HCl gas introduction at low temperature (-15 °C) to yield the chlorinated pyrimidine core.

The solvents used include dimethylformamide, dimethylacetamide, and other polar aprotic solvents to facilitate reaction efficiency and product purity.

This approach can be adapted for this compound by substituting the 2-position with a cyclopropyl group in subsequent steps.

Introduction of the Cyclopropyl Group at the 2-Position

The cyclopropyl substituent at the 2-position can be introduced via:

- Direct alkylation of 2-halopyrimidine derivatives: Using cyclopropyl halides or cyclopropyl organometallic reagents under basic conditions to substitute at the 2-position.

- Cross-coupling reactions: Palladium-catalyzed Suzuki or Negishi coupling of 2-halopyrimidine intermediates with cyclopropylboronic acid or cyclopropylzinc reagents.

While direct literature on this compound is limited, analogous pyrimidine alkylation methods have been reported, such as alkylation of uracil derivatives with alkyl iodides under basic aqueous ethanol reflux conditions. This suggests that cyclopropyl iodide or bromide could be used for alkylation of a 2-halo-pyrimidine intermediate.

Cyanation at the 4-Position

The carbonitrile group at the 4-position is typically introduced by:

- Nucleophilic substitution: Using cyanide sources (e.g., sodium cyanide or cyanamide) to replace a leaving group such as a halogen or hydroxyl group at the 4-position.

- Condensation reactions: Using cyanoacetamide or related reagents in the presence of base and catalyst to form the carbonitrile moiety.

For example, in the synthesis of related pyrimidine derivatives, cyanoacetamide has been used in ethanol with triethylamine to generate the 4-carbonitrile group after ring closure.

Representative Reaction Conditions and Yields

Research Findings and Optimization Notes

- Solvent choice: Polar aprotic solvents such as dimethylformamide and dimethylacetamide enhance reaction rates and yields in salt formation and condensation steps.

- Temperature control: Low temperatures during chlorination and condensation minimize side reactions and improve purity.

- Catalyst use: Lewis acid catalysts like zinc chloride improve cyclization efficiency.

- Alkylation selectivity: Using controlled base strength and reaction time is critical to favor mono-substitution at the 2-position without over-alkylation.

- Purification: Recrystallization from methanol or similar solvents yields high-purity final products.

Summary Table of Preparation Method Steps

| Step No. | Process Description | Key Reagents/Conditions | Expected Product | Yield Range (%) |

|---|---|---|---|---|

| 1 | Salt formation | Malononitrile, HCl, composite solvent | Dihydrochloride salt intermediate | 85-90 |

| 2 | Cyanamide reaction | KOH (aq), cyanamide, room temp | Amino-cyano intermediate | 75-80 |

| 3 | Chlorination and condensation | HCl gas, catalyst, low temp | 6-Chloro-4-substituted pyrimidine core | 85-95 |

| 4 | Alkylation at 2-position | Cyclopropyl halide, base, reflux ethanol | 2-Cyclopropyl-6-chloropyrimidine intermediate | 40-60 |

| 5 | Cyanation at 4-position | Cyanoacetamide, triethylamine, ethanol | This compound | 70-80 |

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-cyclopropylpyrimidine-4-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Major Products

The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups depending on the reagents used .

Scientific Research Applications

6-Chloro-2-cyclopropylpyrimidine-4-carbonitrile has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-cyclopropylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with nucleic acid synthesis and protein function .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural analogs and their distinguishing features:

Physicochemical Properties

- Solubility: Amino-substituted derivatives (e.g., 6-Amino-2-chloropyrimidine-4-carbonitrile) demonstrate higher aqueous solubility due to hydrogen-bonding capacity, whereas cyclopropyl and aryl-substituted analogs are more lipophilic .

- Thermal Stability: Carbonitrile-containing compounds generally exhibit higher melting points compared to hydroxyl or amino derivatives, as seen in the crystalline structure of 2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-... (m.p. 113–115°C) .

Biological Activity

6-Chloro-2-cyclopropylpyrimidine-4-carbonitrile is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This compound is characterized by its unique cyclopropyl substitution and a nitrile functional group, which contribute to its diverse chemical properties and biological effects.

The molecular formula of this compound is C_8H_8ClN_3, with a molecular weight of approximately 185.62 g/mol. Its structure allows for various chemical reactions, including substitution, oxidation, and cyclization reactions, making it a versatile intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in critical biological pathways, potentially interfering with nucleic acid synthesis and protein function. The exact mechanisms are still under investigation, but preliminary studies suggest that it may affect cell proliferation and apoptosis in cancer cells.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of metabolic pathways critical for survival.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. Notably, it has been investigated as a precursor for synthesizing pyrrolo[2,3-d]pyrimidine derivatives, which have demonstrated significant inhibitory effects on key kinases involved in cancer progression. For instance, compounds derived from this precursor have shown IC50 values ranging from 40 to 204 nM against enzymes like EGFR and CDK2, suggesting potent anticancer activity .

Case Study: Cytotoxic Effects

A specific case study examined the cytotoxic effects of a derivative synthesized from this compound on HepG2 liver cancer cells. The study reported that treatment with this derivative led to increased levels of pro-apoptotic proteins while downregulating anti-apoptotic proteins such as Bcl-2, indicating a potential pathway for inducing apoptosis in cancer cells .

Applications in Agriculture

In addition to its medicinal properties, this compound is also being explored for agricultural applications. Its structural characteristics make it suitable for developing herbicides that disrupt plant growth processes by interfering with gene expression related to cell division and elongation .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Biological Activity | IC50 Values (nM) |

|---|---|---|

| 6-Chloro-2-cyclopropylpyrimidine | Antimicrobial, Anticancer | Varies by derivative |

| 2-Chloro-4,6-dimethylpyrimidine | Moderate Anticancer | ~200 |

| 4-Chloro-2-cyclopropylpyrimidine | Limited Antimicrobial | ~300 |

Q & A

Q. What are the standard synthetic routes for 6-Chloro-2-cyclopropylpyrimidine-4-carbonitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting with halogenated pyrimidine precursors. For example:

- Step 1: Chlorination of a pyrimidine derivative using phosphoryl chloride (POCl₃) to introduce the chloro group at the 6-position .

- Step 2: Cyclopropane introduction via nucleophilic substitution. Starting with 2,4-dichloropyrimidine, the cyclopropyl group is added using cyclopropylamine under reflux in anhydrous solvents like THF or DMF .

Key Variables Affecting Yield:

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 208.0372) .

- HPLC Purity Analysis: Uses C18 columns with acetonitrile/water gradients to assess purity (>98%) .

Advanced Research Questions

Q. How can regioselectivity challenges during substitution reactions be addressed?

Methodological Answer: Regioselectivity in pyrimidine derivatives is influenced by electronic and steric factors. For example:

- Electronic Effects: The 4-carbonitrile group deactivates the pyrimidine ring, directing substitution to the 6-chloro position. Use DFT calculations to predict reactive sites .

- Steric Hindrance: Bulky substituents (e.g., cyclopropyl) at the 2-position favor reactions at the 6-position due to reduced steric crowding .

- Catalytic Optimization: Pd-catalyzed cross-coupling reactions improve selectivity for Suzuki or Buchwald-Hartwig aminations .

Q. What are the stability profiles of this compound under acidic/basic conditions?

Methodological Answer:

- Acidic Conditions (pH < 4): The carbonitrile group hydrolyzes to a carboxylic acid, while the cyclopropyl ring remains stable. Monitor via HPLC for degradation peaks .

- Basic Conditions (pH > 9): The chloro group undergoes nucleophilic displacement (e.g., by hydroxide), forming 6-hydroxy derivatives. Use buffered solutions (pH 7–8) for long-term storage .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., kinase inhibitors). The cyclopropyl group enhances hydrophobic interactions .

- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with biological activity. Derivatives with electron-withdrawing groups (e.g., -CF₃) show improved potency .

- MD Simulations: Assess solvation effects on stability; polar solvents stabilize the carbonitrile group .

Q. How to resolve contradictions in spectral data for structurally similar analogs?

Methodological Answer:

- Case Study: Discrepancies in ¹H NMR shifts between 6-chloro and 6-methyl analogs arise from ring current effects. Use 2D NMR (COSY, HSQC) to assign overlapping signals .

- X-ray Crystallography: Resolve ambiguity in regiochemistry (e.g., 6-chloro vs. 4-chloro isomers) by comparing experimental and simulated powder diffraction patterns .

- Isotopic Labeling: Introduce ¹³C at the carbonitrile position to track reactivity in complex mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.